molecular formula C8H10N2O B2772283 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine CAS No. 2168129-73-3

5H,6H,8H-pyrano[3,4-b]pyridin-2-amine

Cat. No.: B2772283
CAS No.: 2168129-73-3
M. Wt: 150.181
InChI Key: YXWBYDUXDQOHFN-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-pyrano[3,4-b]pyridin-2-amine is a heterocyclic compound that features a unique pyrano-pyridine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

6,8-Dihydro-5H-pyrano[3,4-b]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its role as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the compound is achieved through crystallization or chromatographic techniques to ensure high purity for subsequent applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydro-5H-pyrano[3,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrano-pyridines, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
  • 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid

Uniqueness

6,8-Dihydro-5H-pyrano[3,4-b]pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research .

Properties

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8-2-1-6-3-4-11-5-7(6)10-8/h1-2H,3-5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBYDUXDQOHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168129-73-3
Record name 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
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